Ethyl 2-fluoro-3-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2-fluoro-3-(trifluoromethyl)benzoate is a fluoroaromatic compound with the molecular formula C10H8F4O2 and a molecular weight of 236.17 g/mol . This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzoate ester, making it a valuable intermediate in organic synthesis and various industrial applications.
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-fluoro-3-(trifluoromethyl)benzoate As a fluoroaromatic compound, it may interact with its targets through various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of 2-fluoro-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro and trifluoromethyl groups can be replaced by nucleophiles under appropriate conditions.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with different functional groups.
Oxidation: 2-fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 2-fluoro-3-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Ethyl 2-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-3-(trifluoromethyl)benzoate
- Ethyl 4-fluoro-3-(trifluoromethyl)benzoate
- Ethyl 2-chloro-3-(trifluoromethyl)benzoate
Uniqueness
This compound is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzoate ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-fluoro-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)6-4-3-5-7(8(6)11)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBIBPVEZYVTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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